![molecular formula C9H6N2S B1407275 4-Cyano-2-methylbenzothiazole CAS No. 1261744-77-7](/img/structure/B1407275.png)
4-Cyano-2-methylbenzothiazole
Overview
Description
4-Cyano-2-methylbenzothiazole (4CMT) is a heterocyclic organic compound with a molecular formula of C9H6N2S. It is a colorless solid that is soluble in water and other organic solvents. 4CMT has been studied extensively in the scientific community due to its unique chemical and physical properties. This compound is of particular interest due to its potential applications in various areas such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Antitumor Properties
4-Cyano-2-methylbenzothiazole and its derivatives have been investigated for their antitumor properties. Novel cyano- and amidinobenzothiazole derivatives showed significant antiproliferative effects on various tumor cell lines. Some compounds, particularly those with specific groups on the molecular surface, induced cell cycle perturbations and apoptosis in cancer cells (Ćaleta et al., 2009). Additionally, benzothiazoles containing isopropylamidino or imidazolyl groups were considered for further investigation as potential anticancer agents.
Biochemical Activity Against Bacteria and Fungi
The biochemical activity of compounds derived from 4-Cyano-2-methylbenzothiazole extends to antibacterial and antifungal applications. A study demonstrated the successful activity of synthesized compounds against E. coli and antifungal efficacy against Bacillus subtilis species (Padder et al., 2022).
Larvicidal Activity
In the realm of pest control, certain derivatives of 4-Cyano-2-methylbenzothiazole have been explored for larvicidal activity. Novel hydrazones of this compound demonstrated promising larvicidal agents against Anopheles arabiensis, a mosquito species (N. P et al., 2021).
Applications in Medicinal Chemistry
Further exploring its utility in medicinal chemistry, 4-Cyano-2-methylbenzothiazole has been used in the synthesis of various compounds with potential therapeutic effects. This includes the synthesis of novel 2-arylbenzothiazoles which have shown inhibitory activity against lung, colon, and breast cancer cell lines (Catriona G Mortimer et al., 2006).
Fluorescent Probes and Chemical Analysis
The compound has also found application in the field of fluorescence and chemical analysis. For example, 2-Cyano-6-hydroxybenzothiazole, a precursor in the biosynthesis of D-luciferin, exhibited unique fluorescence properties controlled by solvent and acidity, making it a potentially useful fluorescent probe (Jadhav et al., 2020).
Corrosion Inhibition
In addition to its biological applications, derivatives of 4-Cyano-2-methylbenzothiazole have been studied for their role in corrosion inhibition. A study demonstrated the effectiveness of 2-amino-4-methylbenzothiazole in enhancing the corrosion protection of mild steel in acidic environments (Shainy et al., 2017).
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGJHUOWTYPTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-methylbenzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.